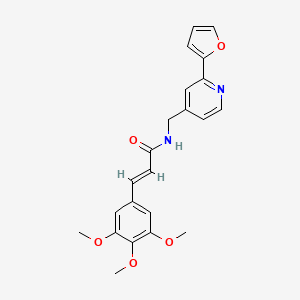

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Übersicht

Beschreibung

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Acrylamide Backbone: The acrylamide moiety can be synthesized via a condensation reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and an appropriate amine derivative.

Introduction of the Pyridinyl and Furanyl Groups: The 2-(furan-2-yl)pyridin-4-yl moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Final Assembly: The final step involves the coupling of the acrylamide backbone with the pyridinyl-furanyl moiety under conditions that favor the formation of the (E)-isomer, typically using base-catalyzed conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: The corresponding amide.

Substitution: Various substituted pyridine derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure comprising a furan ring, a pyridine moiety, and a trimethoxyphenyl group. Its synthesis typically involves multi-step organic reactions, including condensation and functionalization processes.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Furan derivative + Pyridine derivative | Formation of intermediate |

| 2 | Functionalization | Trimethoxyphenol + Acrylamide | Final compound synthesis |

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Properties

Studies have shown that derivatives containing furan and pyridine rings can act as inhibitors of various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibitory effects on the proliferation of lung cancer cells. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antiviral Activity

Recent investigations highlight the potential antiviral properties of compounds with similar structural motifs against SARS-CoV-2. The presence of the furan ring is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

-

Case Study 1: Anticancer Efficacy

- Objective: Evaluate the cytotoxic effects on A549 lung cancer cells.

- Method: MTT assay was used to assess cell viability.

- Results: The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

-

Case Study 2: Antiviral Activity

- Objective: Investigate inhibitory effects on SARS-CoV-2.

- Method: Viral plaque reduction assay.

- Results: The compound showed promising results in reducing viral load in infected cells.

Therapeutic Potential

Given its diverse biological activities, (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide holds potential for therapeutic applications in oncology and virology.

Potential Applications

- Cancer Therapy: As a lead compound for developing novel anticancer agents targeting specific pathways.

- Antiviral Drugs: As a scaffold for designing inhibitors against emerging viral pathogens.

Wirkmechanismus

The mechanism of action of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

- (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxybenzyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its complex structure and unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications will continue to uncover its potential and expand our understanding of its capabilities.

Biologische Aktivität

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure integrating a furan ring, a pyridine ring, and a trimethoxyphenyl moiety. This unique arrangement is believed to contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Potential modulation of nicotinic acetylcholine receptors has been suggested, similar to related compounds that exhibit anxiolytic effects through these receptors .

- Signal Transduction Pathways : It may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar frameworks can induce apoptosis in various cancer cell lines. The IC50 values for some related compounds have been reported in the range of 200 µg/mL against human cancer cell lines .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored. A study on related acrylamide derivatives demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . The presence of the furan and pyridine moieties is believed to enhance this activity.

Neuropharmacological Effects

Similar compounds have shown promise as positive allosteric modulators of nicotinic receptors, leading to anxiolytic-like activities in animal models. For example, a related furan-based compound demonstrated anxiolytic effects at dosages as low as 0.5 mg/kg in mice . This suggests that this compound may also exhibit neuropharmacological benefits.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer potential of various acrylamide derivatives against multiple cancer cell lines. Results indicated that compounds with a similar structure exhibited significant cytotoxicity with IC50 values below 200 µg/mL .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyridine derivatives found that certain analogs showed promising activity against both bacterial and fungal strains . The study highlighted the importance of structural features in enhancing bioactivity.

Data Summary

| Biological Activity | Target Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | < 200 µg/mL |

| Antibacterial | Gram-positive & Gram-negative Bacteria | 4.69 - 156.47 µM |

| Antifungal | Fungal Strains (e.g., C. albicans) | 16.69 - 78.23 µM |

Q & A

Q. Basic: What are the standard protocols for synthesizing (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of intermediates like α-bromoacrylic acid derivatives using EDCI coupling in ice-cooled DMF, followed by reaction with 3,4,5-trimethoxyphenyl precursors .

- Step 2: Nucleophilic substitution or condensation reactions to attach the furan-pyridine moiety. Ethyl acetate/petroleum ether mixtures are common solvents for purification via column chromatography .

- Step 3: Final purification using techniques such as recrystallization or preparative TLC. Yield optimization often requires adjusting reaction times (e.g., 5–24 hours) and temperatures (e.g., 35–80°C) .

Eigenschaften

IUPAC Name |

(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-26-19-12-15(13-20(27-2)22(19)28-3)6-7-21(25)24-14-16-8-9-23-17(11-16)18-5-4-10-29-18/h4-13H,14H2,1-3H3,(H,24,25)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQVEPWYXXAJO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.